(R)-2-Amino-3-ethylpentanoic acid

Vue d'ensemble

Description

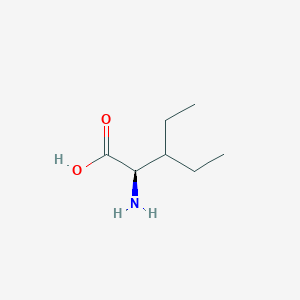

®-2-Amino-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, along with an ethyl group and a pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-ethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, asymmetric hydrogenation of suitable precursors can yield the ®-enantiomer of the compound. Another method involves the use of chiral auxiliaries in the synthesis process to ensure the correct configuration of the final product.

Industrial Production Methods

Industrial production of ®-2-Amino-3-ethylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The choice of solvents, catalysts, and purification techniques are crucial in ensuring the efficiency and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-ethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Peptide Synthesis

(R)-2-Amino-3-ethylpentanoic acid is a crucial building block in the synthesis of peptides, which are essential for drug development. Peptides synthesized using this compound can target various biological pathways, making them valuable in therapeutic applications. The compound enhances the bioavailability of drugs, particularly those aimed at neurological conditions .

Therapeutic Compositions

Research has indicated that this compound can be utilized in therapeutic compositions for treating skin conditions such as acne and dermatitis. It acts as a transforming growth factor-beta (TGF-β) mimic, promoting wound healing and soft tissue augmentation .

| Application | Details |

|---|---|

| Peptide Synthesis | Key building block for drug development and biochemistry. |

| Neurological Conditions | Enhances bioavailability of drugs targeting neurological disorders. |

| Skin Condition Treatment | Used in formulations for acne, dermatitis, and other skin conditions. |

Biochemical Research

This compound is employed in biochemical studies to investigate protein interactions and enzyme functions. Its incorporation into experimental designs aids researchers in understanding complex biological processes, including metabolic pathways and cellular signaling mechanisms .

Drug Delivery Systems

The compound's properties facilitate the development of advanced drug delivery systems. These systems improve the efficacy and targeting of therapeutic agents, making treatments more effective while minimizing side effects . This application is particularly relevant in cancer therapy, where targeted delivery can significantly enhance treatment outcomes.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into products aimed at improving skin health. Its moisturizing and protective properties make it an attractive ingredient for formulations designed to enhance skin appearance and treat various dermatological issues .

| Cosmetic Application | Benefits |

|---|---|

| Skin Health Products | Moisturizing properties aid in skin hydration and protection against environmental damage. |

| Anti-Aging Formulations | Used in products targeting signs of aging through enhanced skin elasticity and repair. |

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of neuropeptides using this compound as a key component. The resulting peptides exhibited enhanced receptor binding affinity, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Wound Healing

Clinical trials have shown that topical formulations containing TGF-β mimics derived from this compound significantly improve wound healing rates compared to standard treatments. Patients experienced faster recovery times with minimal scarring .

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, participating in various biochemical reactions. The compound’s effects are mediated through its ability to bind to active sites on enzymes or receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-3-ethylpentanoic acid: The enantiomer of the compound with different stereochemistry.

2-Amino-3-methylpentanoic acid: A similar compound with a methyl group instead of an ethyl group.

2-Amino-3-ethylbutanoic acid: A compound with a shorter carbon chain.

Uniqueness

®-2-Amino-3-ethylpentanoic acid is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications requiring precise chiral configurations and specific chemical properties.

Activité Biologique

(R)-2-Amino-3-ethylpentanoic acid, also known as 2-amino-3-ethylpentanoic acid (AEPA), is a chiral amino acid that has garnered attention in various fields of biological research due to its potential therapeutic applications and roles in metabolic pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, along with an ethyl group and a pentanoic acid chain. Its chemical formula is , and it has a molecular weight of 145.20 g/mol.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors in metabolic pathways. It may act as a substrate for various enzymes, influencing their catalytic activity and thereby affecting metabolic processes. The compound's chiral nature allows it to interact selectively with biological targets, which is crucial for its potential therapeutic efficacy .

Biological Activity

Research indicates several key areas where this compound demonstrates biological activity:

- Neuroprotective Effects : Studies have suggested that this compound may exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter systems could play a role in protecting neuronal cells from damage.

- Antioxidant Activity : The compound has been investigated for its antioxidant capabilities, which are essential in mitigating oxidative stress in cells. This property can contribute to its protective effects against cellular damage and inflammation .

- Metabolic Pathways : As an amino acid derivative, this compound participates in various metabolic pathways, influencing protein synthesis and energy metabolism. Its role as a precursor in the synthesis of other biologically active compounds further underscores its significance in biochemistry .

Study 1: Neuroprotective Role

A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with AEPA significantly reduced cell death and apoptosis markers compared to control groups, suggesting its potential as a neuroprotective agent.

Study 2: Antioxidant Properties

In an experiment reported in Free Radical Biology and Medicine, researchers evaluated the antioxidant capacity of this compound using various assays. The findings demonstrated that AEPA effectively scavenged free radicals and reduced lipid peroxidation levels, highlighting its potential use in formulations aimed at reducing oxidative damage.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Key Biological Activity |

|---|---|---|

| (S)-2-Amino-3-ethylpentanoic acid | Chiral variant | Potentially different receptor interactions |

| L-Leucine | Non-chiral amino acid | Protein synthesis |

| D-Alanine | Non-chiral amino acid | Neurotransmitter modulation |

Applications in Medicine

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its neuroprotective and antioxidant properties make it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Additionally, its role in metabolic pathways positions it as a potential supplement for enhancing physical performance and recovery in athletes .

Propriétés

IUPAC Name |

(2R)-2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578880 | |

| Record name | 3-Ethyl-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-61-1 | |

| Record name | 3-Ethyl-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.